2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid
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Overview
Description
2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylthio group and a methyl group attached to the thiazole ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol as the nucleophile.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the ethylthio group.
Dihydrothiazoles: Formed through reduction of the thiazole ring.
Substituted Thiazoles: Formed through substitution reactions on the thiazole ring.
Scientific Research Applications
2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiazole ring and the ethylthio group can influence its binding affinity and specificity towards these targets. The acetic acid moiety may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Methylthio)-4-methylthiazol-5-yl)acetic acid: Similar structure but with a methylthio group instead of an ethylthio group.
2-(2-(Ethylthio)-4-ethylthiazol-5-yl)acetic acid: Similar structure but with an additional ethyl group on the thiazole ring.
2-(2-(Ethylthio)-4-methylthiazol-5-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid is unique due to the specific combination of functional groups and the thiazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-3-12-8-9-5(2)6(13-8)4-7(10)11/h3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOTRMQXVYXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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